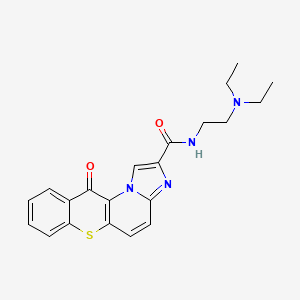
N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TBHP.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), TBHP, sodium borohydride (NaBH4), and various solvents like toluene and ethyl acetate. Reaction conditions may vary, but they often involve controlled temperatures and specific pH levels to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines and thieno[3,2-d]pyrimidines, which also exhibit diverse biological activities and therapeutic potential .
Uniqueness
What sets N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide apart is its unique structural features and the specific functional groups it contains. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
4742-69-2 |
|---|---|
Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-9-oxo-2-thia-11,14-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7,12,14,16-heptaene-13-carboxamide |
InChI |
InChI=1S/C21H22N4O2S/c1-3-24(4-2)12-11-22-21(27)15-13-25-18(23-15)10-9-17-19(25)20(26)14-7-5-6-8-16(14)28-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,27) |
InChI Key |
NRWZCQQXDMICFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CN2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


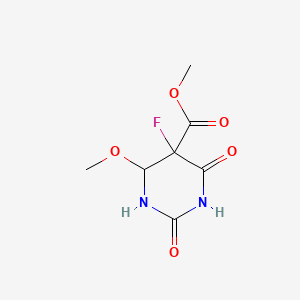
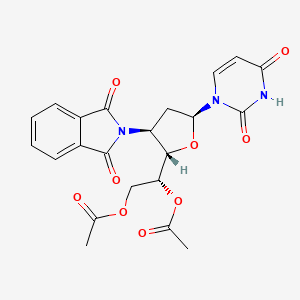

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
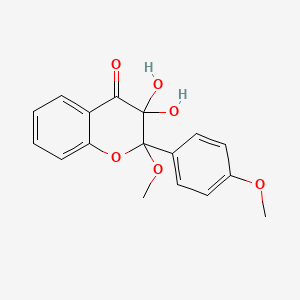
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)

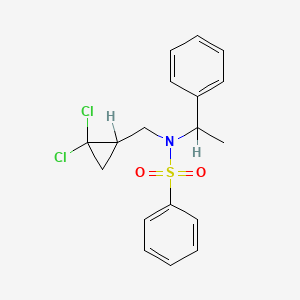

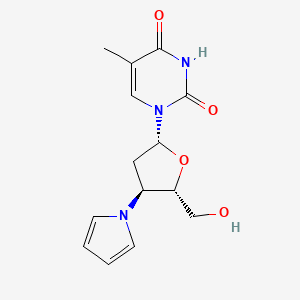

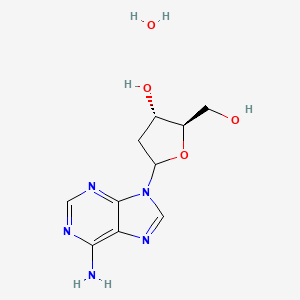
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
